2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-furyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of halogenated thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the furan ring, making it less complex.
5-(2-Methyl-3-furyl)-1,3,4-thiadiazole: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-5-(2-methyl-3-furyl)-1,3,4-thiadiazole is unique due to the presence of both the furan and thiadiazole rings, along with the amino group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7N3OS |
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Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(2-methylfuran-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |
InChI Key |
WBMLDDWTMAJCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(S2)N |
Origin of Product |
United States |
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